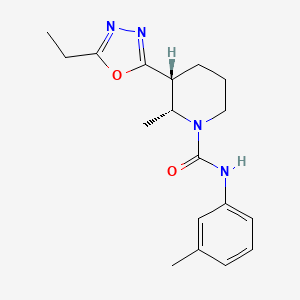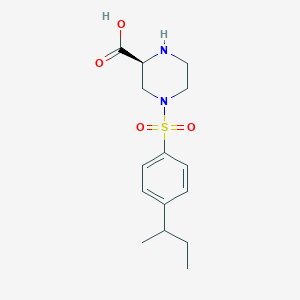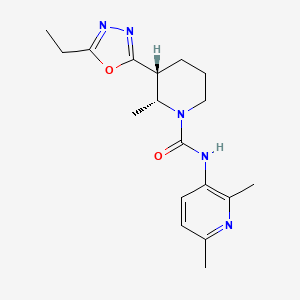
(3R,5S)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)-1-prop-2-enylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)-1-prop-2-enylpyrrolidin-3-ol is a compound that has been synthesized for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of (3R,5S)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)-1-prop-2-enylpyrrolidin-3-ol is not fully understood. However, it is believed to function as a competitive inhibitor of certain enzymes and as a modulator of protein-protein interactions.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the activity of certain enzymes, including cyclooxygenase-2 and matrix metalloproteinases. It has also been shown to modulate protein-protein interactions involved in the regulation of gene expression. In terms of physiological effects, this compound has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3R,5S)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)-1-prop-2-enylpyrrolidin-3-ol in lab experiments is its fluorescent properties, which allow for easy visualization of cells and tissues. Additionally, its ability to inhibit certain enzymes and modulate protein-protein interactions makes it a valuable tool for studying these processes. However, one limitation is its potential toxicity, which must be taken into consideration when using this compound in experiments.
Direcciones Futuras
There are several future directions for research involving (3R,5S)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)-1-prop-2-enylpyrrolidin-3-ol. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify other enzymes and proteins that it may interact with. Finally, research into the development of new fluorescent probes based on this compound is also an area of potential future research.
Métodos De Síntesis
The synthesis of (3R,5S)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)-1-prop-2-enylpyrrolidin-3-ol involves several steps. The starting material is (3R,5S)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol, which is synthesized by reacting (S)-proline with 3-phenyl-1H-1,2,4-triazole-5-carbaldehyde. The propenyl group is then introduced by reacting the intermediate with propargyl bromide in the presence of a base. The final product is obtained by reduction of the alkyne using palladium on carbon and hydrogen gas.
Aplicaciones Científicas De Investigación
(3R,5S)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)-1-prop-2-enylpyrrolidin-3-ol has potential applications in scientific research as a fluorescent probe for imaging of cells and tissues. It can also be used as a tool for studying protein-protein interactions and enzyme activity. Additionally, it has potential as a therapeutic agent for the treatment of certain diseases.
Propiedades
IUPAC Name |
(3R,5S)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)-1-prop-2-enylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-2-8-19-10-12(20)9-13(19)15-16-14(17-18-15)11-6-4-3-5-7-11/h2-7,12-13,20H,1,8-10H2,(H,16,17,18)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCYNWVPHIVGQW-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1C2=NC(=NN2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C[C@@H](C[C@H]1C2=NC(=NN2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S)-1-phenylethyl]-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanesulfonamide](/img/structure/B7354548.png)
![N-(2-anilinoethyl)-1-[(2S,6R)-2,6-dimethyloxan-4-yl]methanesulfonamide](/img/structure/B7354552.png)
![(4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate](/img/structure/B7354566.png)
![4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B7354570.png)
![6-[(7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-methylpyridine-3-carbonitrile](/img/structure/B7354575.png)
![6-[(2S,4R)-4-hydroxy-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-methylpyridine-3-carbonitrile](/img/structure/B7354586.png)
![(3R,5S)-1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol](/img/structure/B7354597.png)



![2-[1-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]ethyl]-5-methyl-1,3-oxazole](/img/structure/B7354623.png)


![4-(2-methyltriazol-4-yl)-N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7354656.png)